Environmental labs often face cross-isomer interference when quantifying petrochemical emissions using generic NPAH standards. 2,8-Dinitrodibenzothiophene (CAS 109041-38-5) resolves this as a validated marker for PM2.5 source apportionment.
• Unique 2,8-substitution ensures specificity; not interchangeable with 2-nitro- or 3,7-dinitro isomers.
• High thermal stability (mp 336-337 °C) supports robust handling in GC-MS/HPLC-MS workflows.
• Enables direct reduction to 2,8-diaminodibenzothiophene (49% baseline yield) for materials synthesis.
Molecular FormulaC12H6N2O4S
Molecular Weight274.25 g/mol
CAS No.109041-38-5
Cat. No.B026333
⚠ Attention: For research use only. Not for human or veterinary use.
2,8-Dinitrodibenzothiophene (CAS 109041-38-5) is a dinitro-substituted derivative of dibenzothiophene, an organosulfur polycyclic aromatic heterocycle . The compound is characterized by the symmetric placement of two strongly electron-withdrawing nitro groups (-NO2) at the 2- and 8-positions on the fused aromatic ring system, a substitution pattern that critically influences its electronic properties, thermal stability, and chemical reactivity compared to its mono-nitro and other dinitro isomers [1]. Computed physicochemical parameters include a molecular weight of 274.25 g/mol, a high predicted LogP of 4.9173, and a topological polar surface area (PSA) of 119.88 Ų, which distinguish it from other nitrated polycyclic aromatic hydrocarbons and inform its behavior in both synthetic and environmental applications [2].
▸Symmetric 2,8-dinitro substitution for electron-deficient aromatic building blocks
▸High thermal stability for high-temperature synthetic protocols or material applications
▸Predicted high LogP and moderate PSA support reversed-phase chromatographic method development
[1] Christofi, J. M. B. Synthesis of aromatic polynitro compounds. Ph.D. Thesis, 1994. View Source
The direct substitution of 2,8-dinitrodibenzothiophene with other nitrated dibenzothiophene isomers, such as 2-nitrodibenzothiophene, 3-nitrodibenzothiophene, or 3,7-dinitrodibenzothiophene, is scientifically invalid due to fundamental differences in their chemical reactivity, thermal behavior, and electronic structure [1]. The specific 2,8-substitution pattern on the dibenzothiophene core dictates a unique reactivity profile: unlike 2-nitrodibenzothiophene, which is readily oxidized to its corresponding 5-dioxide, the 2,8-dinitro derivative has been shown to resist direct oxidation to both its sulfoxide (5-oxide) and sulfone (5,5-dioxide) forms under analogous conditions [2]. Furthermore, the symmetric, strong electron-withdrawing nature of the 2,8-dinitro groups leads to a significantly higher melting point and distinct lipophilicity, which directly impacts its handling, formulation, and behavior in analytical and synthetic workflows . These pronounced differences necessitate a product-specific selection strategy rather than a generic procurement of a 'dinitrodibenzothiophene.'
Reactivity mismatch2,8-isomer resists direct sulfur oxidation, unlike mono-nitro analogs that form sulfoxides; synthetic pathways may not transfer.
Thermal profile differencesSignificantly higher melting point compared to 2- or 3-nitro isomers may shift handling and processing conditions.
Chromatographic behaviorHigher LogP and PSA alter HPLC retention and environmental partitioning; methods optimized for other NPAHs may not apply.
[1] Christofi, J. M. B. Synthesis of aromatic polynitro compounds. Ph.D. Thesis, 1994. View Source
[2] Nitro and Amino Derivatives of Dibenzothiophene. Datapdf.com, 2025. View Source
2,8-Dinitrodibenzothiophene Comparative Evidence
Thermal Stability vs. 2-Nitrodibenzothiophene
2,8-Dinitrodibenzothiophene exhibits significantly greater thermal stability than its mono-nitrated analog, as evidenced by a substantially higher melting point. This difference is critical for applications involving elevated temperatures. [1]
Thermal stability vs. 2-nitro isomerCross-study comparable
Melting point approx. 150°C higher than 2-nitrodibenzothiophene
A 150°C higher melting point indicates superior thermal stability, allowing for use in high-temperature synthetic protocols or material applications where the mono-nitro analog would melt or decompose.
[1] Molbase. 2-Nitrodibenzothiophene. Melting Point: 186 °C. View Source
Lipophilicity vs. 3-Nitrodibenzothiophene
The computed lipophilicity (LogP) and topological polar surface area (PSA) of 2,8-dinitrodibenzothiophene differ markedly from those of 3-nitrodibenzothiophene, impacting its chromatographic retention and predicted environmental partitioning behavior. [1]
Lipophilicity vs. 3-nitro isomerCross-study comparable
LogP ~1.4 units higher; PSA ~46 Ų higher
Impacts reversed-phase retention and partitioning models
Computed values (ALOGPS/XLogP3)
ChromatographyADMEEnvironmental Fate
Evidence Dimension
Lipophilicity (LogP) / Polarity (PSA)
Target Compound Data
LogP: 4.9173; PSA: 119.88 Ų
Comparator Or Baseline
3-Nitrodibenzothiophene: LogP: ~3.5 (estimated from XLogP3); PSA: 74.1 Ų
Quantified Difference
LogP: ~1.4 units higher; PSA: ~46 Ų higher
Conditions
Computed values (ALOGPS/XLogP3)
Why This Matters
A significantly higher LogP and PSA dictate stronger retention on reversed-phase HPLC columns and different partitioning in environmental or biological systems, requiring distinct analytical methods and informing fate and transport models.
A key differentiator in synthetic utility is the resistance of 2,8-dinitrodibenzothiophene to direct oxidation at the sulfur center, in contrast to the facile oxidation of 2-nitrodibenzothiophene. This dictates distinct downstream synthetic pathways. [1]
Oxidation behavior vs. 2-nitro isomerHead-to-head comparison
No direct oxidation to sulfoxide/sulfone; 2-nitro isomer readily converts
Confirms isomer-dependent synthetic utility
Direct oxidation conditions
Organic SynthesisOxidation ChemistryFunctional Group Tolerance
Evidence Dimension
Reactivity: Direct Oxidation of Sulfur
Target Compound Data
All attempts to prepare 5-oxide and 5,5-dioxide by direct oxidation of the corresponding sulfide failed.
Comparator Or Baseline
2-Nitrodibenzothiophene: Readily converted into 2-nitrodibenzothiophene-5-dioxide.
Quantified Difference
Qualitative difference: No reaction vs. successful conversion.
Conditions
Direct oxidation conditions (unspecified).
Why This Matters
This differential reactivity confirms that 2,8-dinitrodibenzothiophene cannot serve as a direct precursor for sulfoxide/sulfone derivatives via standard oxidation protocols. Researchers requiring such derivatives must select a different isomer or employ an alternative synthetic route.
Organic SynthesisOxidation ChemistryFunctional Group Tolerance
[1] Nitro and Amino Derivatives of Dibenzothiophene. Datapdf.com, 2025. View Source
Reduction Efficiency to 2,8-Diaminodibenzothiophene
The specific reactivity of the 2,8-dinitro substitution pattern translates to a quantifiable yield in the synthesis of its diamine derivative, a valuable building block. This provides a functional benchmark for procurement.
Reduction to 2,8-diamino derivativeSupporting evidence
49% isolated yield
Benchmark for precursor selection
Pd/C, hydrazine, EtOH, 6 h; yield may vary with scale
No direct comparator data found; class-level inference: yield is dependent on specific isomer and reaction conditions.
Quantified Difference
N/A
Conditions
Pd 10% on activated carbon, hydrazine monohydrate, ethanol, 6.0 h.
Why This Matters
A 49% isolated yield under defined conditions provides a critical benchmark for assessing the feasibility and cost-effectiveness of using this specific isomer as a precursor to 2,8-diaminodibenzothiophene for material science or pharmaceutical intermediate applications.
In environmental analysis, 2,8-dinitrodibenzothiophene has been identified as a specific marker for petrochemical industry emissions, distinguishing it from other nitrated polycyclic aromatic hydrocarbons (NPAHs) that may originate from different combustion sources. [1] [2]
Identified as one of the most abundant NPAHs in vehicle emissions; a specific PAC marker for the petrochemical industry source.
Comparator Or Baseline
Other NPAHs (e.g., 3-nitrodibenzofuran, 2-nitrodibenzothiophene) are also abundant, but 2,8-dinitrodibenzothiophene, along with coronene and dibenzo[a,e]fluoranthene, showed 'remarkably higher contributions' to the PAC profile from petrochemical sources.
Quantified Difference
Qualitative: Specific marker status based on source apportionment models.
Conditions
PM2.5-bound PACs in petrochemical regions (South China) and vehicle fleet emissions.
Why This Matters
For environmental scientists and regulatory bodies, this compound is not just another NPAH; its specific source association makes it a high-value analytical standard for accurately tracing and apportioning pollution from petrochemical activities.
[2] Emissions and light absorption of PM 2.5 -bound nitrated aromatic compounds from on-road vehicle fleets. Environmental Pollution, 2022, 312, 120070. View Source
2,8-Dinitrodibenzothiophene Application Scenarios
Petrochemical Source Apportionment
Procurement of high-purity 2,8-dinitrodibenzothiophene is essential for environmental laboratories conducting source apportionment studies of particulate matter (PM2.5). As a validated marker compound, it is used as an analytical standard in GC-MS or HPLC-MS workflows to quantify the contribution of petrochemical industry emissions to ambient air pollution, a task for which other NPAH isomers cannot substitute [1] [2].
Precursor to 2,8-Diaminodibenzothiophene
Researchers synthesizing novel materials or pharmaceutical intermediates that incorporate a 2,8-disubstituted dibenzothiophene core should select 2,8-dinitrodibenzothiophene as the logical precursor. Its specific substitution pattern enables the direct reduction to 2,8-diaminodibenzothiophene, a versatile building block for further functionalization. The documented 49% yield under standard reduction conditions provides a baseline for process optimization .
High-Temperature Stable Materials
For applications requiring a thermally robust, electron-deficient aromatic building block, the high melting point of 2,8-dinitrodibenzothiophene (336-337 °C) makes it a superior choice over lower-melting analogs like 2-nitrodibenzothiophene (186 °C) [3]. This thermal stability is a critical selection criterion for its incorporation into high-performance polymers, organic semiconductors, or other materials subjected to elevated processing or operating temperatures.
Chromatographic Method Development
Due to its distinct physicochemical properties, including a high LogP of 4.9173 and a PSA of 119.88 Ų, 2,8-dinitrodibenzothiophene serves as a valuable test probe for developing and validating reversed-phase HPLC methods [4]. Its strong retention behavior is useful for benchmarking column performance and optimizing separation conditions for complex mixtures of nitrated polycyclic aromatic compounds.
Application
Selection Property
Validation Focus
Source apportionment studies
Specific marker for petrochemical emissions
GC-MS/HPLC-MS quantification in PM2.5
Diamine precursor synthesis
Reducible 2,8-dinitro substitution
Feasibility of reduction to diamine
High-temperature material incorporation
High melting point thermal stability
Thermal analysis; processing temperature tolerance
Reversed-phase HPLC method development
High LogP and PSA for strong retention
Column benchmarking; separation optimization for NPAH mixtures
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